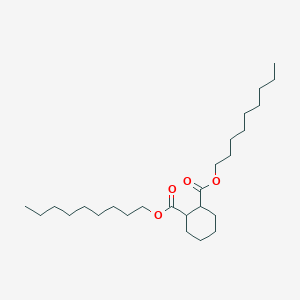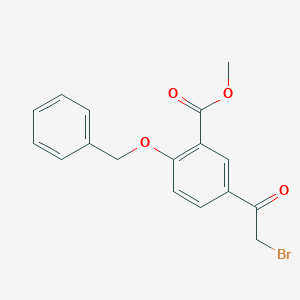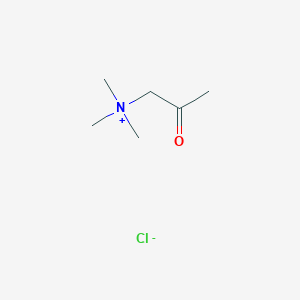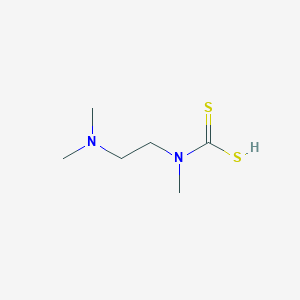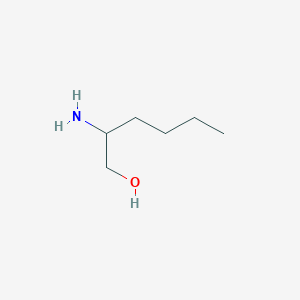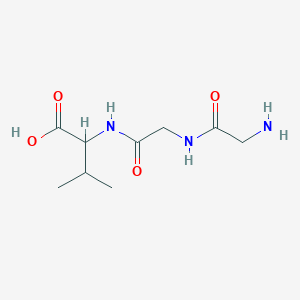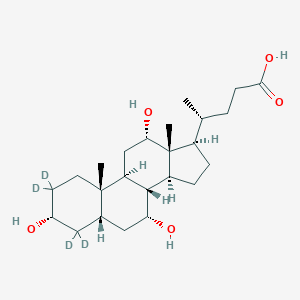
コリル酸-2,2,4,4-d4
概要
説明
コリル酸-d4は、肝臓で生成される主要な胆汁酸であるコリル酸の重水素標識誘導体です。 これは、特に質量分析法において、様々な分析アプリケーションにおけるコリル酸の定量のための内部標準として一般的に使用されます .
科学的研究の応用
Cholic Acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholic acid and other bile acids.
Biological Studies: Employed in studies of bile acid metabolism and its role in various physiological processes.
Medical Research: Used in the investigation of liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industrial Applications: Utilized in the development of pharmaceuticals and other products related to bile acid metabolism
作用機序
コリル酸-d4は、生物系におけるコリル酸の挙動を模倣することによって作用を発揮します。それは胆汁酸受容体とトランスポーターと相互作用し、脂肪とコレステロールの吸収と排泄を促進します。 重水素標識により、代謝研究における正確な追跡と定量が可能です .
類似の化合物との比較
コリル酸-d4は、重水素標識により、他の胆汁酸とは異なります。類似の化合物には以下が含まれます。
コリル酸: コリル酸-d4の重水素化されていない形態。
デオキシコリル酸: コリル酸の酸化によって形成される二次胆汁酸。
ケノデオキシコリル酸: 同様の機能を持つ別の主要な胆汁酸。
リトコール酸: ケノデオキシコリル酸から形成される二次胆汁酸
コリル酸-d4の独自性は、分析アプリケーションにおける正確な定量のための内部標準としての使用であり、研究および産業の分野で非常に価値のあるものとなっています .
生化学分析
Biochemical Properties
Cholic acid-2,2,4,4-d4, like its non-deuterated counterpart, is involved in various biochemical reactions. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .
Cellular Effects
Cholic acid-2,2,4,4-d4 influences various types of cells and cellular processes. For instance, it has been found to induce C. difficile colony formation in an agar dilution assay when used at a concentration of 0.1% w/v . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cholic acid-2,2,4,4-d4 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is transformed into the secondary bile acid deoxycholic acid (DCA) by intestinal microbiota .
Temporal Effects in Laboratory Settings
The effects of Cholic acid-2,2,4,4-d4 over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cholic acid-2,2,4,4-d4 vary with different dosages in animal models
Metabolic Pathways
Cholic acid-2,2,4,4-d4 is involved in various metabolic pathways. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .
Transport and Distribution
Cholic acid-2,2,4,4-d4 is transported and distributed within cells and tissues
準備方法
合成経路と反応条件
コリル酸-d4は、コリル酸の重水素化によって合成されます。このプロセスには、水素原子を重水素原子に置き換えることが含まれます。 これは、特定の条件下で重水素ガスまたは重水素化溶媒を用いた触媒交換反応によって達成できます .
工業生産方法
コリル酸-d4の工業生産には、通常、高純度の重水素源と高度な触媒系を用いて、重水素原子の効率的かつ選択的な組み込みを確保します。 このプロセスは、分析標準に適した高収率と純度レベルを実現するために最適化されています .
化学反応の分析
反応の種類
コリル酸-d4は、その重水素化されていない対応物であるコリル酸と同様の様々な化学反応を起こします。これらの反応には以下が含まれます。
酸化: コリル酸-d4は、デオキシコリル酸-d4および他の酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、コリル酸-d4を酸化度の低い胆汁酸誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: デオキシコリル酸-d4および他の酸化胆汁酸。
還元: 還元された胆汁酸誘導体。
置換: 異なる官能基を持つ置換胆汁酸誘導体.
科学研究への応用
コリル酸-d4は、化学、生物学、医学、および産業の分野において、科学研究で広く使用されています。その用途には以下が含まれます。
分析化学: コリル酸および他の胆汁酸の定量のための質量分析法における内部標準として使用されます。
生物学的研究: 胆汁酸代謝とその様々な生理学的プロセスにおける役割に関する研究に使用されます。
医学研究: 肝臓疾患、コレステロール代謝、および胆汁酸関連の障害の調査に使用されます。
類似化合物との比較
Cholic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other bile acids. Similar compounds include:
Cholic Acid: The non-deuterated form of Cholic Acid-d4.
Deoxycholic Acid: A secondary bile acid formed from the oxidation of cholic acid.
Chenodeoxycholic Acid: Another primary bile acid with similar functions.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid
Cholic Acid-d4’s uniqueness lies in its use as an internal standard for precise quantification in analytical applications, making it invaluable in research and industrial settings .
特性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-YFEOEUIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116380-66-6 | |
| Record name | Cholic acid-2,2,4,4-D4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLIC ACID-2,2,4,4-D4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tricyclo[8.6.0.02,9]hexadecane](/img/structure/B106042.png)
